N-[(2Z)-2-(acetylamino)-3-(1H-indol-3-yl)prop-2-enoyl]tryptophan
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Overview
Description
2-[(2Z)-2-Acetamido-3-(1H-indol-3-yl)prop-2-enamido]-3-(1H-indol-3-yl)propanoic acid is a complex organic compound featuring an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-acetamido-3-(1H-indol-3-yl)prop-2-enamido]-3-(1H-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole nucleus . The reaction is carried out under reflux in methanol with methanesulfonic acid as a catalyst, yielding the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes the formation of the indole nucleus, followed by acylation and amidation reactions to introduce the acetamido and enamido groups. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-Acetamido-3-(1H-indol-3-yl)prop-2-enamido]-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-[(2Z)-2-Acetamido-3-(1H-indol-3-yl)prop-2-enamido]-3-(1H-indol-3-yl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in various biological processes and pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-acetamido-3-(1H-indol-3-yl)prop-2-enamido]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole nucleus binds to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
2-[(2Z)-2-Acetamido-3-(1H-indol-3-yl)prop-2-enamido]-3-(1H-indol-3-yl)propanoic acid is unique due to its dual indole structure and the presence of acetamido and enamido groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[[(Z)-2-acetamido-3-(1H-indol-3-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C24H22N4O4/c1-14(29)27-21(10-15-12-25-19-8-4-2-6-17(15)19)23(30)28-22(24(31)32)11-16-13-26-20-9-5-3-7-18(16)20/h2-10,12-13,22,25-26H,11H2,1H3,(H,27,29)(H,28,30)(H,31,32)/b21-10- |
InChI Key |
SLDSMSLZAPIZLI-FBHDLOMBSA-N |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CNC2=CC=CC=C21)/C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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